Welcome to the BenchChem Online Store!
molecular formula C10H9F3O2 B3267823 3-(3,3,3-Trifluoropropoxy)benzaldehyde CAS No. 467457-66-5

3-(3,3,3-Trifluoropropoxy)benzaldehyde

Cat. No. B3267823
M. Wt: 218.17 g/mol
InChI Key: BGVVKEHXDLBHMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07157488B2

Procedure details

Combine 3-hydroxybenzaldehyde (130.2 g, 1.066 mol), 3,3,3-trifluoropropoxy tosylate (143 g, 0.533 mol), potassium carbonate (147.35 g, 1,066 mol) and absolute ethanol (1430 mL) in a three-necked round-bottomed flask equipped with a reflux condenser and a magnetic stirred and reflux for 4 h under argon atmosphere. Concentrate the reaction mixture under reduced pressure. Pour the concentrated mixture over 1N sodium hydroxide (2145 mL), stir for 30 min and extract with dichloromethane (2145 mL). Decant the organic layer wash with 1N sodium hydroxide (2145 mL). After separation, wash the organic layer successively twice by 1 L water (pH aqueous phase=7), dry over 30 g magnesium sulfate, evaporate the dichloromethane organic layer to dryness under reduced pressure to yield 55.4 g of the title compound (0.254 mol, 47.6% yield) as a slightly yellow oily material.
Quantity
130.2 g
Type
reactant
Reaction Step One
Name
3,3,3-trifluoropropoxy tosylate
Quantity
143 g
Type
reactant
Reaction Step One
Quantity
147.35 g
Type
reactant
Reaction Step One
Quantity
1430 mL
Type
solvent
Reaction Step One
Yield
47.6%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].S(C1C=CC(C)=CC=1)(OO[CH2:15][CH2:16][C:17]([F:20])([F:19])[F:18])(=O)=O.C(=O)([O-])[O-].[K+].[K+]>C(O)C>[F:18][C:17]([F:20])([F:19])[CH2:16][CH2:15][O:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6] |f:2.3.4|

Inputs

Step One
Name
Quantity
130.2 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1
Name
3,3,3-trifluoropropoxy tosylate
Quantity
143 g
Type
reactant
Smiles
S(=O)(=O)(OOCCC(F)(F)F)C1=CC=C(C)C=C1
Name
Quantity
147.35 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1430 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
a magnetic stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux for 4 h under argon atmosphere
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the reaction mixture under reduced pressure
ADDITION
Type
ADDITION
Details
Pour the concentrated mixture over 1N sodium hydroxide (2145 mL)
STIRRING
Type
STIRRING
Details
stir for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extract with dichloromethane (2145 mL)
CUSTOM
Type
CUSTOM
Details
Decant the organic layer
WASH
Type
WASH
Details
wash with 1N sodium hydroxide (2145 mL)
CUSTOM
Type
CUSTOM
Details
After separation
WASH
Type
WASH
Details
wash the organic layer successively twice by 1 L water (pH aqueous phase=7)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over 30 g magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporate the dichloromethane organic layer to dryness under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC(CCOC=1C=C(C=O)C=CC1)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.254 mol
AMOUNT: MASS 55.4 g
YIELD: PERCENTYIELD 47.6%
YIELD: CALCULATEDPERCENTYIELD 47.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.